Sulforhodamine B acid chloride

概要

説明

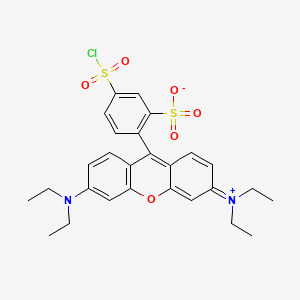

スルホロダミンB酸クロリドは、リッサミンロダミンBスルホニルクロリドとしても知られており、さまざまな科学分野で広く使用されている蛍光染料です。これはスルホロダミンBの誘導体であり、明るい赤色の蛍光で知られています。 この化合物は、分子式C27H29ClN2O6S2、分子量577.11 g/molです 。 メタノール、エタノール、アセトンなどの有機溶媒に高度に溶解します .

2. 製法

合成経路と反応条件: スルホロダミンB酸クロリドは、スルホロダミンBとチオニルクロリド(SOCl2)を制御された条件下で反応させることによって合成されます。この反応は、通常、スルホロダミンBをジクロロメタンなどの適切な溶媒に溶解し、その後、温度を約0°C〜5°Cに維持しながら、チオニルクロリドを滴下して行われます。 反応混合物はその後、室温で数時間撹拌して、酸クロリドへの完全な変換を確実に行います .

工業的製造方法: 工業的な設定では、スルホロダミンB酸クロリドの製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大規模な反応器の使用と、高収率と純度を確保するための反応条件の精密な制御が含まれます。 最終生成物は通常、再結晶またはクロマトグラフィー技術によって精製され、不純物が除去されます .

準備方法

Synthetic Routes and Reaction Conditions: Sulforhodamine B acid chloride is synthesized by reacting sulforhodamine B with thionyl chloride (SOCl2) under controlled conditions. The reaction typically involves dissolving sulforhodamine B in an appropriate solvent, such as dichloromethane, and then adding thionyl chloride dropwise while maintaining the temperature at around 0°C to 5°C. The reaction mixture is then stirred for several hours at room temperature to ensure complete conversion to the acid chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

化学反応の分析

反応の種類: スルホロダミンB酸クロリドは、反応性のある酸クロリド基の存在により、主に置換反応を起こします。 これは、アミン、アルコール、チオールなどのさまざまな求核試薬と反応して、対応するスルホンアミド、エステル、またはチオエステル誘導体を形成します .

一般的な試薬と条件:

アミン: トリエチルアミンなどの塩基の存在下で、スルホロダミンB酸クロリドと反応して、スルホンアミド誘導体を形成します。

アルコール: ピリジンなどの塩基の存在下で、スルホロダミンB酸クロリドと反応して、エステル誘導体を形成します。

チオール: 水酸化ナトリウムなどの塩基の存在下で、スルホロダミンB酸クロリドと反応して、チオエステル誘導体を形成します.

主要な生成物: これらの反応から生成される主要な生成物は、スルホンアミド、エステル、チオエステル誘導体であり、親化合物の蛍光特性を保持しています .

科学的研究の応用

Fluorescent Labeling

Sulforhodamine B acid chloride is primarily used for labeling proteins and biomolecules in fluorescence microscopy. This application allows researchers to visualize cellular processes with high sensitivity.

- Mechanism : The dye binds to basic amino acids in proteins, facilitating the tracking of protein localization and dynamics within cells.

- Case Study : In a study on astrocytes, sulforhodamine B was used to label these cells, enabling the observation of their interactions with neighboring neurons through fluorescence imaging .

Cell Viability Assays

The compound is extensively utilized in cell viability assays, particularly the Sulforhodamine B assay, which quantifies cellular protein content as a proxy for cell number.

- Assay Procedure :

- Cells are treated with compounds of interest.

- After treatment, cells are fixed and stained with sulforhodamine B.

- The bound dye is solubilized and measured spectrophotometrically.

- Advantages : This method is reproducible and suitable for large-scale screening of anticancer drugs, providing insights into cytotoxicity and cell proliferation .

Histological Staining

In histology, this compound serves as a staining agent that highlights specific tissues or cellular components.

- Application : It aids in diagnosing diseases by enhancing the contrast of tissue samples during microscopic examination.

- Example : In cancer research, sulforhodamine B has been employed to visualize tumor architecture and assess the effects of therapeutic interventions on tumor cells .

Environmental Monitoring

This compound is also applied in environmental science to track pollutants in water and soil samples.

- Functionality : The dye can indicate contamination levels by binding to various pollutants, allowing researchers to assess environmental health.

- Field Study : Researchers have utilized sulforhodamine B to monitor the presence of heavy metals in aquatic environments, demonstrating its effectiveness as a polar tracer .

Development of Diagnostic Tools

The compound plays a significant role in developing diagnostic kits for diseases.

- Enhancement of Sensitivity : By utilizing its fluorescent properties, sulforhodamine B improves the sensitivity and specificity of tests, particularly in detecting biomarkers associated with diseases.

- Example Application : Diagnostic assays for cancer biomarkers have incorporated sulforhodamine B to enhance detection limits, contributing to early diagnosis .

Table 1: Summary of Applications

| Application | Description |

|---|---|

| Fluorescent Labeling | Visualizing proteins and biomolecules via fluorescence microscopy |

| Cell Viability Assays | Quantifying cell proliferation through protein binding |

| Histological Staining | Enhancing tissue contrast for disease diagnosis |

| Environmental Monitoring | Tracking pollutants in water and soil samples |

| Diagnostic Tool Development | Improving sensitivity in disease detection assays |

作用機序

スルホロダミンB酸クロリドがその効果を発揮するメカニズムは、主にタンパク質やその他の生体分子に結合する能力に基づいています。酸クロリド基は、タンパク質中のアミノ基やチオール基などの求核基と反応して、安定な共有結合を形成します。 この結合により、この化合物は、さまざまな生物学的サンプル中のタンパク質の検出と定量のための蛍光プローブとして使用できます .

類似化合物:

スルホロダミンB: 親化合物であり、蛍光染料ですが、反応性の酸クロリド基がありません.

ロダミンB: 化学構造と用途が異なる、類似の特性を持つ別の蛍光染料.

リッサミンロダミンB: 類似の目的で使用される関連化合物ですが、分光特性が異なります.

独自性: スルホロダミンB酸クロリドは、反応性の酸クロリド基を持つため、ユニークです。これは、さまざまな求核試薬と共有結合を形成することを可能にします。 この特性により、ラベル付けと検出の用途で非常に用途が広く、他の類似の蛍光染料とは異なります .

類似化合物との比較

Sulforhodamine B: The parent compound, which is also a fluorescent dye but lacks the reactive acid chloride group.

Rhodamine B: Another fluorescent dye with similar properties but different chemical structure and applications.

Lissamine rhodamine B: A related compound used for similar purposes but with different spectral properties.

Uniqueness: Sulforhodamine B acid chloride is unique due to its reactive acid chloride group, which allows it to form covalent bonds with various nucleophiles. This property makes it highly versatile for use in labeling and detection applications, distinguishing it from other similar fluorescent dyes .

生物活性

Introduction

Sulforhodamine B acid chloride (SRB-Cl) is a derivative of the fluorescent dye sulforhodamine B, widely recognized for its applications in biological research, particularly in cell proliferation assays and cytotoxicity studies. This article explores the biological activity of SRB-Cl, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its ability to form stable conjugates with proteins and other biomolecules. The compound is highly soluble in water, making it suitable for various biological assays. Its fluorescence properties allow for sensitive detection in cellular environments.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₃S |

| Molecular Weight | 393.87 g/mol |

| Absorption Max (λ) | 565 nm |

| Emission Max (λ) | 586 nm |

| Solubility | Water-soluble |

Cytotoxicity Assays

One of the primary uses of SRB-Cl is in the Sulforhodamine B (SRB) assay , a colorimetric method for measuring cell density and cytotoxicity. The assay operates on the principle that SRB binds stoichiometrically to cellular proteins under acidic conditions, allowing quantification of cell mass as a proxy for cell proliferation.

- Procedure :

- Cell Treatment : Cells are treated with various compounds.

- Cell Fixation : Cells are fixed using trichloroacetic acid.

- Staining : Cells are stained with SRB solution.

- Measurement : Absorbance is measured at 565 nm to determine cell viability.

Antiviral Activity

Recent studies have indicated that derivatives of rhodamine, including SRB-Cl, exhibit antiviral properties. For instance, modified peptides containing rhodamine B have shown significant antiviral activity against viruses like vesicular stomatitis virus (VSV), enhancing their efficacy by up to 15-fold compared to unmodified compounds .

Protein Staining and Cell Morphology

SRB-Cl is also utilized as a polar tracer in studies of cell morphology and neuronal communication. Its ability to stain proteins makes it an effective tool for quantifying cellular proteins in cultured cells, thereby facilitating large-scale screening of anticancer drugs .

Case Studies

-

Antiviral Peptide Development :

A study synthesized novel rhodamine B-conjugated hemorphin analogues demonstrating antiviral activity by binding to angiotensin-converting enzyme (ACE2), which is crucial for viral entry into host cells . The study highlighted the potential of these compounds as therapeutic agents against COVID-19. -

Cytotoxicity Screening :

A comprehensive investigation into the use of SRB-Cl in drug screening revealed its effectiveness in evaluating the cytotoxic effects of chemotherapeutic agents on various cancer cell lines. The results indicated that SRB-Cl could reliably measure cell viability and proliferation in response to drug treatments .

Table 2: Summary of Research Findings on SRB-Cl

特性

IUPAC Name |

5-chlorosulfonyl-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(28,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERWMQJEYUIJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)Cl)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62796-29-6 | |

| Record name | Lissamine Rhodamine B sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62796-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lissamine rhodamine B sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-[4-(chlorosulfonyl)-2-sulfophenyl]-3,6-bis(diethylamino)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-[4-(chlorosulphonyl)-2-sulphonatophenyl]-3,6-bis(diethylamino)xanthylium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。